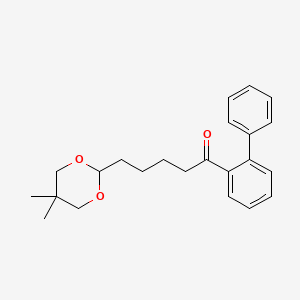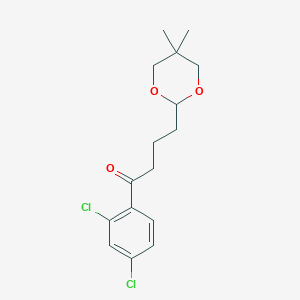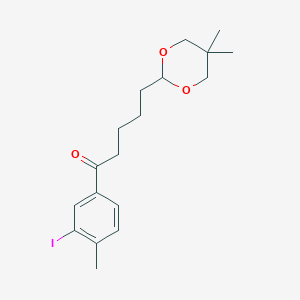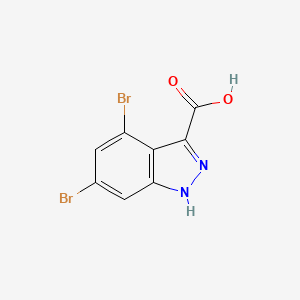![molecular formula C8H4ClN3 B1360867 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-76-0](/img/structure/B1360867.png)
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6-position and a cyano group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor containing a pyridine ring can undergo chlorination followed by cyclization with a nitrile group to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
化学反応の分析
Types of Reactions
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as:
- 1H-pyrrolo[2,3-b]pyridine
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a lead compound in drug discovery .
特性
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWATZWPHOVBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646911 |
Source


|
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-76-0 |
Source


|
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)







![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)




